

# An In-depth Technical Guide to Allyl Octanoate (CAS Number: 4230-97-1)

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## Compound of Interest

Compound Name: Allyl octanoate

Cat. No.: B1584829

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## Introduction

**Allyl octanoate**, also known as allyl caprylate, is an organic ester with the chemical formula  $C_{11}H_{20}O_2$ . It is a colorless to pale yellow liquid characterized by a strong, fruity, pineapple-like aroma.[1][2] Primarily utilized as a flavoring and fragrance agent in the food, beverage, and cosmetic industries, its chemical properties and metabolic fate also make it a subject of interest for toxicological and metabolic research.[2][3] This technical guide provides a comprehensive overview of **allyl octanoate**, including its chemical and physical properties, synthesis, analytical methods, safety and toxicology, and a discussion of its potential biological relevance.

## Chemical and Physical Properties

**Allyl octanoate** is characterized by the presence of both an ester functional group and a terminal double bond in its allyl moiety, which dictate its chemical reactivity. The octanoate chain contributes to its lipophilicity.

Table 1: Chemical Identifiers and Synonyms

Identifier	Value
CAS Number	4230-97-1[2]
IUPAC Name	prop-2-enyl octanoate[2]
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O <sub>2</sub> [2]
Molecular Weight	184.28 g/mol [2]
InChI Key	PZGMUSDNQDCNAG-UHFFFAOYSA-N[2]
SMILES	CCCCCCCC(=O)OCC=C[2]
Synonyms	Allyl caprylate, 2-Propenyl octanoate, Octanoic acid, allyl ester[2]

Table 2: Physical and Chemical Properties

Property	Value	Reference(s)
Appearance	Colorless to pale yellow oily liquid	[2]
Odor	Fruity, pineapple, sweet, waxy	[4]
Boiling Point	87-88 °C @ 6 mm Hg	[2]
Melting Point	-58.7 °C (estimate)	
Flash Point	203 °F (95 °C)	
Density	0.881 g/mL at 25 °C	
Refractive Index	1.432 at 20 °C	[2]
Solubility	Insoluble in water; soluble in ethanol and oils.	[2][4]
Vapor Pressure	0.0539 mmHg at 25°C	

## Synthesis

**Allyl octanoate** is commercially synthesized via the Fischer esterification of octanoic acid with allyl alcohol in the presence of an acid catalyst.[3][5][6]

## Experimental Protocol: Fischer Esterification

This protocol describes a general laboratory procedure for the synthesis of **allyl octanoate**.

Materials:

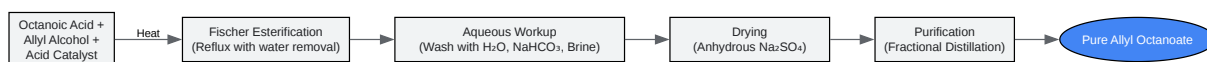
- Octanoic acid
- Allyl alcohol
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or p-toluenesulfonic acid (p-TsOH) as a catalyst
- A suitable solvent for azeotropic removal of water (e.g., toluene or hexane)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (5% aqueous)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, rotary evaporator, and distillation apparatus.

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent), combine octanoic acid (1.0 equivalent), allyl alcohol (1.5-2.0 equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol%).
- Add a solvent such as toluene to facilitate the azeotropic removal of water, which drives the equilibrium towards the product.
- Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **allyl octanoate**.

## Synthesis Workflow Diagram



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*Fischer esterification workflow for **allyl octanoate** synthesis.*

## Analytical Methods

The purity and identity of **allyl octanoate** can be confirmed using various analytical techniques.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile compounds like **allyl octanoate**.

Experimental Protocol (General):

- Sample Preparation: Dilute the **allyl octanoate** sample in a suitable volatile solvent such as dichloromethane or ethyl acetate. For analysis in complex matrices like food, a liquid-liquid

or solid-phase extraction may be necessary.<sup>[7]</sup>

- GC Conditions:
  - Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used.
  - Injector: Split/splitless injector, with an injection volume of 1  $\mu$ L.
  - Oven Program: A temperature gradient program is employed to ensure good separation. For example, start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
  - Ionization: Electron Impact (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: m/z 40-300.

Table 3: GC-MS Data

Parameter	Description
Key Fragments (m/z)	The mass spectrum of allyl octanoate will show characteristic fragments resulting from the cleavage of the ester bond and rearrangements. The molecular ion peak at m/z 184 may be weak or absent. Common fragments include those corresponding to the allyl group (m/z 41) and fragments from the octanoyl chain.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **allyl octanoate**.

Table 4:  $^1\text{H}$  NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.9	m	1H	-CH=CH <sub>2</sub>
~5.3-5.2	m	2H	-CH=CH <sub>2</sub>
~4.6	d	2H	-O-CH <sub>2</sub> -CH=
~2.3	t	2H	-C(=O)-CH <sub>2</sub> -
~1.6	m	2H	-C(=O)-CH <sub>2</sub> -CH <sub>2</sub> -
~1.3	m	8H	-(CH <sub>2</sub> ) <sub>4</sub> -
~0.9	t	3H	-CH <sub>3</sub>

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **allyl octanoate**.

Table 5: FTIR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Medium	=C-H stretch (alkene)
~2950-2850	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch (alkene)
~1160	Strong	C-O stretch (ester)

## Safety and Toxicology

**Allyl octanoate** is classified as harmful if swallowed and may cause skin and eye irritation.[2]

Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this chemical.[3]

The toxicity of allyl esters is primarily attributed to their in vivo hydrolysis to allyl alcohol and the corresponding carboxylic acid.[1][8] Allyl alcohol is then metabolized by alcohol dehydrogenase to acrolein, a highly reactive and cytotoxic aldehyde.[9] Acrolein can deplete cellular glutathione and bind to essential macromolecules, leading to cellular damage, particularly in the liver.[1]

Table 6: GHS Hazard Classifications for **Allyl Octanoate**

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

## Biological Relevance and Metabolism

### Metabolism

Upon ingestion, **allyl octanoate** is expected to be rapidly hydrolyzed by carboxylesterases in the gastrointestinal tract, blood, and liver into its constituent molecules: allyl alcohol and octanoic acid.[8]

- **Allyl Alcohol Metabolism:** As mentioned, allyl alcohol is metabolized to the toxicant acrolein.
- **Octanoic Acid Metabolism:** Octanoic acid is a medium-chain fatty acid that is primarily metabolized in the liver via  $\beta$ -oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used in other biosynthetic pathways.[10][11]

### Biological Activity

There is a lack of specific studies on the biological activities of **allyl octanoate** itself. However, the biological effects of its metabolic products and related allyl compounds are well-documented.

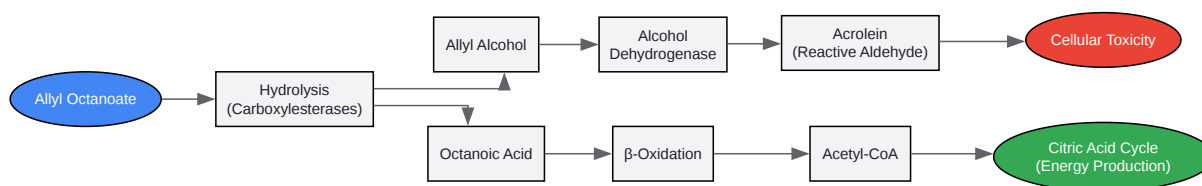
- **Allyl Compounds:** Many naturally occurring allyl compounds, such as those found in garlic (e.g., diallyl sulfide, diallyl disulfide), have been investigated for their potential health

benefits, including antimicrobial and anticancer properties.[12][13][14][15][16][17][18] These effects are often attributed to their ability to modulate various signaling pathways, induce apoptosis, and generate reactive oxygen species in cancer cells.

- Octanoate: Octanoic acid has been studied in the context of metabolic disorders and as a component of ketogenic diets.

Given that **allyl octanoate** is a fragrance and flavor ingredient, its primary interaction with biological systems is through oral ingestion or dermal contact. The rapid hydrolysis to allyl alcohol and octanoic acid suggests that the systemic biological effects would likely be a composite of the effects of these two metabolites.

## Metabolic Pathway Diagram



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*Proposed metabolic pathway of **allyl octanoate**.*

## Applications

The primary applications of **allyl octanoate** are in the flavor and fragrance industries.[3]

- Flavoring Agent: It is used to impart fruity and pineapple-like flavors to a variety of food products, including beverages, chewing gum, and baked goods.[3]
- Fragrance Ingredient: Its pleasant aroma makes it a common component in perfumes, cosmetics, and personal care products.[3]
- Chemical Intermediate: It can also serve as a starting material for the synthesis of other specialty chemicals.[3]



## Conclusion

**Allyl octanoate** (CAS 4230-97-1) is a well-characterized ester with significant applications in the flavor and fragrance industries. Its synthesis is straightforward via Fischer esterification, and it can be readily identified and quantified using standard analytical techniques. From a toxicological perspective, its potential for harm is primarily linked to its hydrolysis product, allyl alcohol, and its subsequent metabolite, acrolein. While there is a lack of research on the specific biological activities of the intact ester, its metabolic fate suggests that its in vivo effects are likely attributable to its constituent alcohol and fatty acid. For professionals in drug development, while **allyl octanoate** itself is not a therapeutic agent, understanding the metabolism and toxicity of such esters is crucial for evaluating the safety of ester-based prodrugs and excipients. Further research could explore the controlled release of bioactive carboxylic acids or alcohols from similar ester structures.

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